6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, this compound has shown inhibitory activity against certain kinases, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression profiles, resulting in changes in the production of proteins that are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes or receptors, and modulating their activity. This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been associated with sustained inhibition of cellular processes, leading to prolonged effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in the levels of specific metabolites . These changes can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can enhance its interaction with target biomolecules and increase its overall effectiveness.
Properties
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8(14)6-7(5-1-2-5)12-13-4-3-11-9(6)13/h3-5,12H,1-2H2,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMKGMHJMQCWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.